molecular formula C17H10OS B15307410 12H-Benzo[b]thioxanthen-12-one

12H-Benzo[b]thioxanthen-12-one

Cat. No.: B15307410
M. Wt: 262.3 g/mol
InChI Key: HWRDHOQOYKQNMJ-UHFFFAOYSA-N
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Description

12H-Benzo[b]thioxanthen-12-one is a heterocyclic compound that belongs to the family of thioxanthenes It is characterized by a tricyclic structure consisting of two benzene rings fused to a central thioxanthene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12H-Benzo[b]thioxanthen-12-one typically involves cyclization reactions. One common method is the gold(I)-catalyzed aromaticity-driven double 6-endo cascade cyclization. This method uses 1,3-diphenylprop-2-yn-1-one substrates and involves a Michael addition followed by cyclization and aromatization . Another approach involves the condensation of 5-chloro-2-iodobenzoic acid with 2-naphthylthiol, followed by ring closure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of eco-friendly reagents and conditions to ensure high yields and purity. Methods such as the Jones reagent and K2CO3 promoted tandem reactions are also explored for efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 12H-Benzo[b]thioxanthen-12-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thioxanthenes, which can exhibit different chemical and physical properties depending on the substituents introduced.

Scientific Research Applications

12H-Benzo[b]thioxanthen-12-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 12H-Benzo[b]thioxanthen-12-one involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

  • 12H-Benzo[a]xanthen-12-one
  • Benzo[a]acridin-12(7H)-one
  • Azaxanthones

Comparison: 12H-Benzo[b]thioxanthen-12-one is unique due to its sulfur-containing thioxanthene ring, which imparts distinct chemical properties compared to its oxygen-containing counterparts like xanthones and azaxanthones. This uniqueness makes it valuable for specific applications where sulfur’s presence can enhance the compound’s reactivity or biological activity .

Properties

Molecular Formula

C17H10OS

Molecular Weight

262.3 g/mol

IUPAC Name

benzo[b]thioxanthen-12-one

InChI

InChI=1S/C17H10OS/c18-17-13-7-3-4-8-15(13)19-16-10-12-6-2-1-5-11(12)9-14(16)17/h1-10H

InChI Key

HWRDHOQOYKQNMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=CC=CC=C4S3

Origin of Product

United States

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